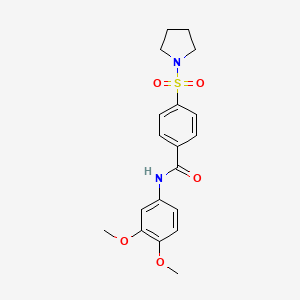

N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-10-7-15(13-18(17)26-2)20-19(22)14-5-8-16(9-6-14)27(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXKHHWMPIBSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3,4-dimethoxyphenylamine: This can be synthesized from 3,4-dimethoxyaniline through a series of reactions including nitration, reduction, and diazotization.

Formation of the sulfonyl chloride intermediate: The pyrrolidine is reacted with chlorosulfonic acid to form pyrrolidin-1-ylsulfonyl chloride.

Coupling reaction: The 3,4-dimethoxyphenylamine is then coupled with the pyrrolidin-1-ylsulfonyl chloride in the presence of a base such as triethylamine to form the final product, N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares core structural motifs with several analogs (Table 1):

Table 1: Structural Features of Comparable Compounds

Key Observations :

Physicochemical Properties and Spectral Data

Table 3: Physicochemical Properties

Biological Activity

N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 362.44 g/mol

- CAS Number : 1251628-00-8

The structure includes a dimethoxyphenyl group, a pyrrolidine ring, and a sulfonamide moiety, which contribute to its biological activity.

N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exerts its effects primarily through interactions with specific biological targets. The sulfonamide group can form covalent bonds with nucleophilic residues in enzymes or receptors, leading to inhibition or modulation of their activities. Additionally, the dimethoxyphenyl group may enhance the compound's binding affinity to hydrophobic pockets in target proteins, increasing its potency.

1. Anticancer Activity

Research indicates that N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines. For instance:

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies report effective inhibition of both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | 62.50 |

The presence of the dimethoxyphenyl group is believed to enhance membrane permeability, facilitating the compound's entry into bacterial cells.

3. Anti-inflammatory Effects

Preliminary studies suggest that N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may possess anti-inflammatory properties. The compound appears to inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

A series of case studies have explored the pharmacological potential of this compound:

- Study on Cancer Cell Lines : In a comparative study, N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide was found to be more effective than standard chemotherapeutics like doxorubicin against certain cancer cell lines .

- Antibacterial Efficacy : A study demonstrated that the compound exhibited superior antibacterial activity compared to commonly used antibiotics such as ampicillin and streptomycin .

Q & A

Basic: What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation: Reacting 4-chlorosulfonylbenzoyl chloride with pyrrolidine to form the pyrrolidinylsulfonyl intermediate.

Amide Coupling: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the intermediate with 3,4-dimethoxyaniline under inert conditions.

Optimization Tips:

- Solvent Choice: Use polar aprotic solvents like DMF or dichloromethane to enhance reaction efficiency .

- Temperature Control: Maintain temperatures between 0–25°C during coupling to minimize side reactions .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity (>95%) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Essential analytical techniques include:

- HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Retention time and peak symmetry are critical metrics .

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrolidinyl protons at δ 1.6–2.1 ppm) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out adducts .

Advanced: What strategies are effective for resolving contradictions in biological activity data across different assays?

Methodological Answer:

Contradictions may arise from assay-specific variables:

- Assay Conditions: Compare buffer pH (e.g., physiological vs. acidic), ionic strength, and co-solvents (e.g., DMSO tolerance limits) .

- Target Selectivity: Perform counter-screens against related enzymes/proteins to rule off-target effects. For example, test kinase inhibition alongside phosphatase activity .

- Data Normalization: Use internal controls (e.g., ATP levels in enzyme assays) and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound's inhibitory potency?

Methodological Answer:

Focus on modifying key moieties:

Pyrrolidinylsulfonyl Group: Replace pyrrolidine with azetidine or piperidine to alter steric bulk and hydrogen-bonding capacity .

Methoxy Substituents: Vary methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) to assess electronic effects on target binding .

Benzamide Core: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate π-π stacking interactions .

Experimental Workflow:

- Synthesize derivatives via parallel synthesis.

- Screen against target enzymes (IC₅₀ determination) and assess cytotoxicity (e.g., HEK293 cell viability assays) .

Advanced: What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Validate with MD simulations (NAMD/GROMACS) .

- ADMET Prediction: Employ SwissADME or pkCSM to estimate LogP (target: 2–4), CYP450 inhibition, and BBB permeability .

- Metabolic Stability: Simulate phase I/II metabolism using MetaSite to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Basic: What solubility challenges are associated with this compound, and how can they be mitigated?

Methodological Answer:

- Solubility Profile: Limited aqueous solubility due to hydrophobic benzamide/pyrrolidinyl groups.

- Mitigation Strategies:

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of the target protein upon compound treatment .

- Pull-Down Assays: Use biotinylated analogs of the compound with streptavidin beads to isolate target proteins, followed by Western blotting .

- Imaging: Fluorescently labeled derivatives (e.g., BODIPY tags) for confocal microscopy to track subcellular localization .

Advanced: What are the best practices for analyzing contradictory results in enzyme inhibition kinetics?

Methodological Answer:

- Mechanistic Studies: Distinguish between competitive, uncompetitive, or mixed inhibition via Lineweaver-Burk plots .

- Substrate Competition: Test inhibition under varying substrate concentrations to identify non-competitive binding .

- Enzyme Source Variability: Compare results from recombinant vs. native enzymes to rule out isoform-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.